molecular formula C16H14O4 B086644 Dimethyl 5,6-acenaphthenedicarboxylate CAS No. 4599-96-6

Dimethyl 5,6-acenaphthenedicarboxylate

Cat. No. B086644
CAS RN: 4599-96-6
M. Wt: 270.28 g/mol
InChI Key: KZDDQWFGWDKABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,6-acenaphthenedicarboxylate (DMAD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. DMAD is a versatile reagent that can be used for various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions.

Mechanism Of Action

The mechanism of action of Dimethyl 5,6-acenaphthenedicarboxylate in various transformations involves the formation of a reactive intermediate, which can undergo subsequent reactions with nucleophiles or dienes. For example, in Diels-Alder reactions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a dienophile, reacting with dienes to form cyclohexenes. In Michael additions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a Michael acceptor, reacting with nucleophiles to form adducts. The unique properties of Dimethyl 5,6-acenaphthenedicarboxylate, such as its electron-withdrawing nature and its ability to form stable intermediates, make it a valuable reagent for various transformations.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate. However, some studies have shown that Dimethyl 5,6-acenaphthenedicarboxylate has cytotoxic effects on cancer cells, making it a potential anticancer agent. Dimethyl 5,6-acenaphthenedicarboxylate has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages And Limitations For Lab Experiments

Dimethyl 5,6-acenaphthenedicarboxylate has several advantages as a reagent in lab experiments. It is a stable and easy-to-handle solid that can be stored for long periods without degradation. Dimethyl 5,6-acenaphthenedicarboxylate is also a versatile reagent that can be used in various transformations, making it a valuable tool for organic synthesis. However, Dimethyl 5,6-acenaphthenedicarboxylate has some limitations, such as its high cost and limited availability. In addition, Dimethyl 5,6-acenaphthenedicarboxylate can be toxic and should be handled with care.

Future Directions

There are several future directions for research on Dimethyl 5,6-acenaphthenedicarboxylate. One area of research is the development of new synthetic methods for Dimethyl 5,6-acenaphthenedicarboxylate that are more efficient and cost-effective. Another area of research is the exploration of new applications for Dimethyl 5,6-acenaphthenedicarboxylate in organic synthesis, such as the synthesis of new bioactive molecules. In addition, there is a need for more research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, particularly its potential as an anticancer and antimicrobial agent.
Conclusion:
In conclusion, Dimethyl 5,6-acenaphthenedicarboxylate is a versatile reagent that has gained significant attention in the field of organic synthesis. Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through a Knoevenagel condensation reaction and has been used in various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Dimethyl 5,6-acenaphthenedicarboxylate has potential applications in the synthesis of natural products, bioactive molecules, and functional materials. However, there is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, and more research is needed to explore its potential as an anticancer and antimicrobial agent.

Synthesis Methods

Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through the reaction of acenaphthenequinone with dimethyl oxalate in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of Dimethyl 5,6-acenaphthenedicarboxylate as a yellow solid. The yield of Dimethyl 5,6-acenaphthenedicarboxylate can be improved by optimizing the reaction conditions, such as the choice of solvent, base, and temperature.

Scientific Research Applications

Dimethyl 5,6-acenaphthenedicarboxylate has been widely used in organic synthesis as a reagent for various transformations. For example, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of natural products, such as the synthesis of the antifungal agent, aspergillimide. Dimethyl 5,6-acenaphthenedicarboxylate has also been used in the synthesis of bioactive molecules, such as the synthesis of the anticancer agent, combretastatin A-4. In addition, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of functional materials, such as the synthesis of fluorescent dyes.

properties

IUPAC Name

dimethyl 1,2-dihydroacenaphthylene-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDDQWFGWDKABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296580
Record name Dimethyl 5,6-acenaphthenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5,6-acenaphthenedicarboxylate

CAS RN

4599-96-6
Record name NSC109958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 5,6-acenaphthenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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